
Decanal
Overview
Description
Decanal (C₁₀H₂₀O, IUPAC name: this compound), also known as capraldehyde, is a saturated fatty aldehyde with a molecular weight of 156.27 g/mol. It is characterized by a linear 10-carbon chain terminating in an aldehyde group (CHO). This compound is naturally abundant in citrus oils (e.g., orange, lemon) and herbs such as coriander (Coriandrum sativum) and Polygonum minus. It contributes to citrusy, waxy, and floral aromas, making it a key ingredient in perfumery and flavor industries . Industrially, it is synthesized via oxidation of 1-decanol or through hydroformylation of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl aldehyde can be synthesized through several methods:
Oxidation of Decanol: One common method involves the oxidation of decanol (a primary alcohol) using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydroformylation of 1-Nonene: Another industrial method is the hydroformylation (oxo process) of 1-nonene, which allows for the production of a range of aldehydes.
Industrial Production Methods: The hydroformylation process is particularly favored in industrial applications due to its efficiency and ability to produce aldehydes on a large scale .
Chemical Reactions Analysis
Types of Reactions: Decyl aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to decanoic acid using strong oxidizing agents.
Nucleophilic Addition: It reacts with nucleophiles such as alcohols to form hemiacetals and acetals.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decanol.
Nucleophilic Addition: Hemiacetals and acetals.
Scientific Research Applications
Decyl aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various chemicals.
Biology: Decyl aldehyde is a substrate for bacterial luciferase, making it useful in bioluminescent assays.
Medicine: It is studied for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart a citrus-like aroma to products.
Mechanism of Action
Decyl aldehyde exerts its effects through various mechanisms:
Comparison with Similar Compounds
Decanal belongs to the aldehyde homolog series (CₙH₂ₙO), which includes both shorter- and longer-chain aldehydes. Below is a comparative analysis of this compound with its structural analogs, supported by empirical data from diverse studies.
Table 1: Structural and Functional Comparison of this compound and Related Aldehydes
*Relative abundance varies depending on plant species, extraction methods, and environmental factors.
Chemical Reactivity and Functional Differences
- Chain Length and Volatility: Shorter-chain aldehydes (e.g., octanal, nonanal) are more volatile, contributing to immediate aroma release, whereas this compound and dothis compound provide longer-lasting olfactory profiles due to higher molecular weights .
- Oxidation Stability : Longer-chain aldehydes like dothis compound are less prone to oxidation compared to this compound, enhancing their shelf life in formulations .
- Biological Activity : Dothis compound exhibits stronger antimicrobial properties than this compound, as demonstrated in studies on Houttuynia cordata chemotypes, where dothis compound-rich extracts showed superior antibacterial efficacy .
Occurrence in Natural Sources
- Coriander : this compound and (E)-2-decenal dominate in coriander cultivars, with this compound concentrations ranging from 1.73% (Pakistan) to 17.2% (Poland). Genetic and environmental factors significantly influence these variations .
- Polygonum minus : Leaves contain 41.56% this compound and 45.93% dothis compound, whereas stems have lower concentrations (4.92% and 34.75%, respectively). This gradient makes this compound a phytochemical marker for quality control .
- Forensic Residues: Nonanal and this compound are prevalent in firearm residues, with this compound detected in 75–100% of unloaded/loaded magazines and firearms, suggesting their stability under high-temperature conditions .
Research Findings and Variability Factors
- Genetic and Environmental Influence : Coriander studies highlight this compound’s abundance variations across regions (e.g., 1.73% in Pakistan vs. 17.2% in Poland), attributed to cultivar genetics, soil composition, and harvest maturity .
- Extraction Methods: Steam distillation yields higher this compound (11.6%) in Polygonum minus compared to solvent extraction, which favors terpenoids .
- Thermal Stability: this compound’s persistence in firearm residues underscores its stability, whereas nonanal degrades faster under similar conditions .
Biological Activity
Decanal, a straight-chain aldehyde with the chemical formula , is a compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and potential anticancer effects, supported by various studies and case analyses.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and aldehyde functional group, which contribute to its distinctive aroma and reactivity. The structure can be represented as follows:
This compound is typically found in essential oils derived from various plants, such as sweet orange oil and other citrus fruits.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various microorganisms. For instance:
- Study Findings : A study isolated this compound from sweet orange oil and tested its antimicrobial efficacy against five different microorganisms, demonstrating both inhibitory and bactericidal effects, particularly against Saccharomyces cerevisiae with a minimal inhibitory concentration (MIC) of 6.25 μL/mL .
- Mechanism : The antimicrobial action is believed to stem from this compound's ability to disrupt microbial cell membranes, leading to cell lysis.
Antioxidant Activity
This compound also exhibits notable antioxidant properties. Research has indicated that it can scavenge free radicals, contributing to its potential health benefits:
- Research Results : In antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl), this compound showed effective radical scavenging activity, although it was less potent than the essential oil from which it was derived .
- Comparative Analysis : The antioxidant activity of this compound can be compared with other compounds isolated from the same source, such as linalool and valencene, providing insights into its relative efficacy.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, revealing promising results:
- Cell Viability Studies : In a study involving human cancer cell lines, this compound was tested for cytotoxicity using the alamarBlue® assay. The results indicated significant reductions in cell viability across several cancer types .
- IC50 Values : The IC50 values for this compound in these studies ranged below 20 μg/mL for multiple cell lines, indicating its potential as an effective anticancer agent .
Data Table: Biological Activities of this compound
Biological Activity | Effect | Tested Organisms/Cells | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Inhibitory | Saccharomyces cerevisiae | 6.25 μL/mL |
Antioxidant | Scavenging | DPPH Radical | Varies |
Anticancer | Cytotoxic | Various Cancer Cell Lines | < 20 μg/mL |
Case Studies
- Essential Oil Composition : A study on the essential oil from Machilus mushaensis revealed that n-decanal was a major component (61%) and exhibited significant anticancer activity against various human cancer cell lines .
- Sweet Orange Oil Analysis : Research on sweet orange oil highlighted this compound's role in antimicrobial activity alongside other compounds like linalool and valencene, showcasing its multifunctional biological activity .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing Decanal, and how can purity be optimized?
this compound is commonly synthesized via oxidation of 1-decanol using catalysts like pyridinium chlorochromate (PCC) or enzymatic methods. Key steps include:
- Reaction Setup : Use anhydrous conditions to prevent aldehyde hydration.
- Purification : Distillation under reduced pressure (boiling point: 207–209°C) or column chromatography to isolate this compound.
- Purity Verification : Gas chromatography (GC) with flame ionization detection (FID) to confirm >98% purity . Methodological Tip: Optimize catalyst-to-substrate ratios to minimize byproducts like decanoic acid.
Q. How can this compound’s molecular structure be characterized using spectroscopic techniques?
- NMR Analysis :
- ¹H NMR : Peaks at δ 9.75 ppm (aldehyde proton, triplet), δ 2.41 ppm (α-CH₂, triplet), and δ 1.2–1.6 ppm (aliphatic chain protons).
- ¹³C NMR : Signals at δ 202 ppm (aldehyde carbon) and δ 22–31 ppm (aliphatic carbons).
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound in bacterial luciferase assays?
this compound serves as a substrate in bacterial bioluminescence studies. Key factors include:
- Concentration Optimization : Titrate this compound (0.1–10 µM) to avoid enzyme saturation.
- Temperature Control : Maintain 25–30°C for optimal luciferase activity.
- Interference Mitigation : Use high-purity this compound to prevent contaminants (e.g., peroxides) from quenching luminescence. Data Contradiction Analysis: Inconsistent luminescence signals may arise from batch-to-batch this compound purity variations. Validate via GC-MS before assays .
Q. How can computational modeling address challenges in predicting this compound’s reactivity in organic synthesis?
- Density Functional Theory (DFT) : Model the aldehyde group’s electrophilicity to predict nucleophilic addition sites.
- Molecular Dynamics (MD) : Simulate this compound’s behavior in solvent systems (e.g., hexane vs. ethanol) to optimize reaction kinetics. Limitation: Long aliphatic chains increase computational complexity. Use truncated models (e.g., C₃–C₅ analogs) for preliminary simulations .
Q. What statistical approaches resolve contradictions in this compound’s reported antimicrobial efficacy across studies?
- Meta-Analysis : Pool data from studies using fixed/random-effects models to account for variability in bacterial strains (e.g., E. coli vs. S. aureus) and this compound concentrations.
- Multivariate Regression : Identify confounding variables (e.g., solvent type, exposure time). Example: A 2024 meta-analysis found 15% higher efficacy in ethanol-based solutions due to improved this compound solubility .
Q. Methodological Best Practices
- Safety Protocols : Always use PPE (gloves, goggles) and store this compound in airtight containers to prevent oxidation .
- Data Reprodubility : Document solvent purity, temperature, and humidity conditions in experimental logs .
- Ethical Compliance : For biological studies, obtain institutional review board (IRB) approval if using this compound in live-cell assays .
Properties
IUPAC Name |
decanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVZQYAVGTKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021553 | |
Record name | Decanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Decanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to light-yellow liquid | |
CAS No. |
112-31-2, 112-81-2 | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Decanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Z90Q7KQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.